

(-)-Myrtenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Myrtenal

Cat. No.: B3023152

[Get Quote](#)

CAS Number: 18486-69-6

Molecular Formula: C₁₀H₁₄O

Molecular Weight: 150.22 g/mol

Synonyms: (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde

Molecular Structure

(-)-Myrtenal is a bicyclic monoterpenoid aldehyde. The structure consists of a bicyclo[3.1.1]heptane core with a double bond in the ring, a gem-dimethyl group, and an aldehyde functional group attached to the double bond.

SMILES: C[C@]1(C)[C@H]2CC=C(C=O)[C@H]1C2

InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N

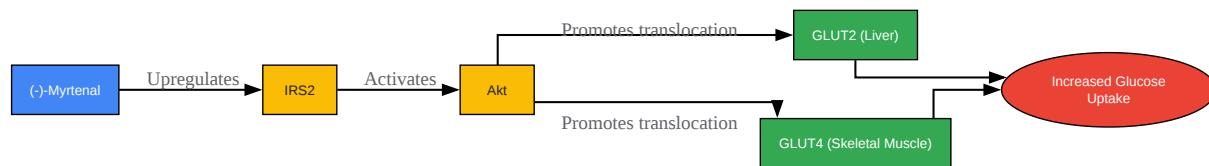
Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-Myrtenal is presented below.

Physicochemical Properties

Property	Value	Reference(s)
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	220-221 °C	[1]
Density	0.988 g/mL at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.504	[1]
Optical Activity ([α] ²² /D)	-15° (neat)	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
Flash Point	78.9 °C	[3]

Spectroscopic Data

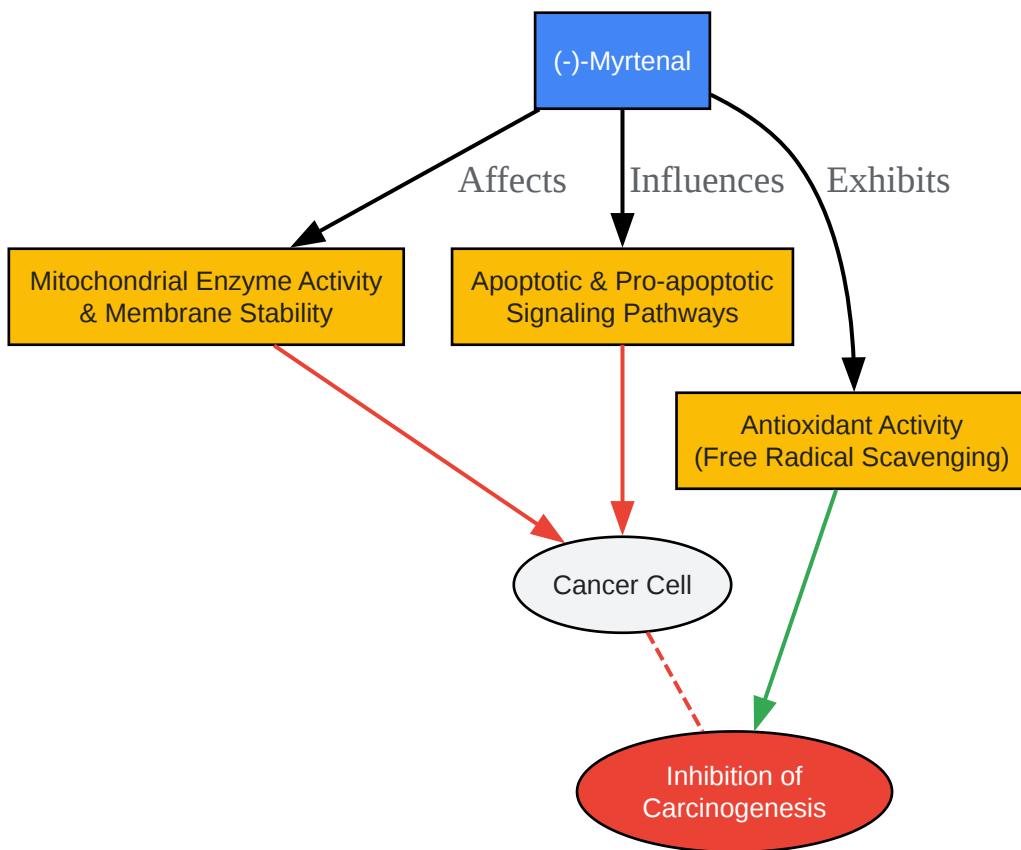

Technique	Key Data	Reference(s)
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 9.443 (s, 1H, CHO), 6.716 (m, 1H, C=CH), 2.869 (m, 1H), 2.554 (m, 2H), 2.493 (m, 2H), 2.193 (m, 1H), 1.344 (s, 3H, CH ₃), 0.747 (s, 3H, CH ₃)	[4]
¹³ C NMR (CDCl ₃)	δ (ppm): 193.995 (C=O), 154.194, 150.540, 69.683, 43.319, 40.739, 35.682, 33.754, 28.317, 23.568	[4]
Infrared (IR)	Characteristic bands at 1670 cm ⁻¹ (C=O conjugated), 1615 cm ⁻¹ (C=C conjugated)	[5]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): 150.1045	[3]

Biological Activities and Signaling Pathways

(-)-Myrtenal has been shown to exhibit a range of biological activities, including antidiabetic, anticancer, and neuroprotective effects.

Antidiabetic Activity

(-)-Myrtenal has been demonstrated to ameliorate hyperglycemia.^[6] The proposed mechanism involves the upregulation of the insulin receptor substrate 2 (IRS2)-Akt signaling pathway.^[6] This leads to an enhanced translocation of glucose transporters GLUT2 in the liver and GLUT4 in skeletal muscle, ultimately increasing glucose uptake.^{[6][7]}



[Click to download full resolution via product page](#)

Caption: Proposed antidiabetic signaling pathway of **(-)-Myrtenal**.

Anticancer Activity

The antitumor potential of **(-)-Myrtenal** has been investigated in various cancer models. The proposed mechanisms include the modulation of mitochondrial enzyme activity and membrane stability, as well as influencing apoptotic and pro-apoptotic signaling pathways.^[8] Its anticancer efficacy is also attributed to its antioxidant properties and its ability to regulate detoxification pathways.^[9]

[Click to download full resolution via product page](#)

Caption: Proposed anticancer mechanisms of **(-)-Myrtenal**.

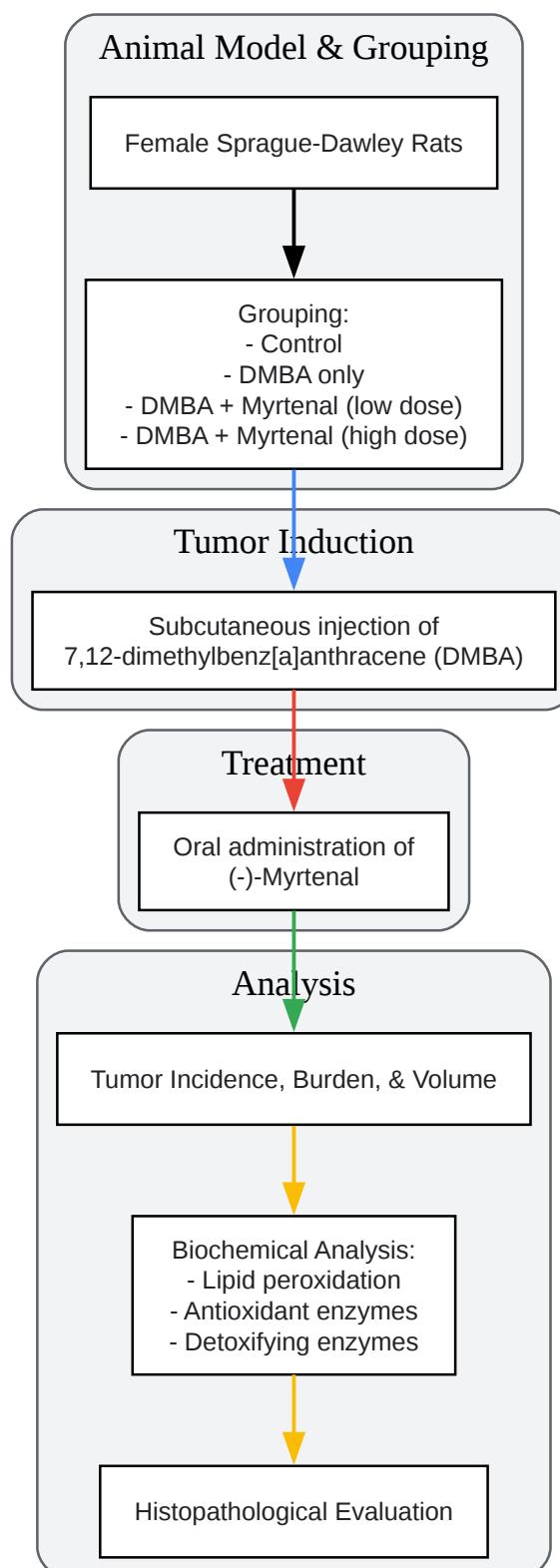
Experimental Protocols

Synthesis of **(-)-Myrtenal** from α -Pinene

A common method for the synthesis of **(-)-Myrtenal** is the allylic oxidation of α -pinene.

Method 1: Oxidation with Selenium Dioxide under Reflux

- A mixture of 1 equivalent of α -pinene and 2.5 equivalents of selenium dioxide (SeO_2) in absolute ethanol is prepared.[10]
- The reaction mixture is heated under reflux.[10]
- The reaction progress is monitored until the starting material is consumed.[10]


Method 2: Oxidation with Selenium Dioxide under Oxygen Pressure

- The allylic oxidation is conducted in a high-pressure reactor (e.g., Parr Instrument).[10]
- The reaction is carried out at 134 °C under 6 atmospheres of oxygen.[10] This method has been reported to yield higher selectivity for myrtenal compared to the reflux method.[10]

Purification: The resulting carbonyl compounds, including myrtenal, can be separated from the reaction mixture by forming a bisulfite complex, followed by vacuum fractional distillation to obtain highly pure myrtenal.[5]

In Vivo Study: Antitumor Activity in a DMBA-Induced Mammary Cancer Model

The following protocol outlines an experimental workflow to evaluate the chemopreventive effects of **(-)-Myrtenal**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo antitumor study.

In Vitro Study: Cytotoxicity Assay

The cytotoxic effects of **(-)-Myrtenal** can be assessed using the MTT assay.

- Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of **(-)-Myrtenal** (e.g., 0.1-5 mM) for a specified duration (e.g., 24 hours).[\[11\]](#)
- MTT Assay:
 - After treatment, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - The plate is incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
- Data Analysis: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-MYRTENAL | 18486-69-6 [chemicalbook.com]
- 2. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myrtenal | C10H14O | CID 61130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrbi.io]

- 5. US4190675A - Method for the preparation of verbenone, myrtenal and pinocarveol and their therapeutical use - Google Patents [patents.google.com]
- 6. Myrtenal ameliorates hyperglycemia by enhancing GLUT2 through Akt in the skeletal muscle and liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Myrtenal through Allylic Oxidation of α -Pinene over a Pd/SeO₂/SiO₂ Catalyst [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(-)-Myrtenal: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3023152#myrtenal-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b3023152#myrtenal-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com